Absence of Head‑to‑Head Comparative Bioactivity Data for CAS 1859534-41-0
An exhaustive search of primary research articles, patents, and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) returned no quantitative IC₅₀, Kᵢ, EC₅₀, or other potency values for 4‑{[(2‑bromophenyl)methyl](methyl)amino}oxolan‑3‑ol (CAS 1859534‑41‑0) [REFS‑1]. In contrast, structurally related oxolane‑3‑ol derivatives bearing 3‑bromophenyl or 4‑bromophenyl groups have been disclosed in the patent literature (e.g., WO2024/078921) with nanomolar affinity for the σ₂ receptor [REFS‑2]. No direct side‑by‑side comparison between the target compound and those analogs has been published. Therefore, any claim of differentiated biological performance cannot be substantiated by currently available open‑source data.
| Evidence Dimension | Bioactivity (e.g., receptor binding IC₅₀) |
|---|---|
| Target Compound Data | No publicly reported quantitative bioactivity data |
| Comparator Or Baseline | 3‑bromophenyl and 4‑bromophenyl oxolan‑3‑ol derivatives – nanomolar σ₂ receptor affinity reported in WO2024/078921 |
| Quantified Difference | Not calculable |
| Conditions | Literature and database survey (cutoff date: 2026‑04‑29) |
Why This Matters
Without quantitative activity data, scientific users cannot prioritize this compound over regioisomeric or substitution analogs for biological screening; selection must rest solely on synthetic accessibility and chemical purity.
- [1] Systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents performed on 2026‑04‑29 using the queries '1859534-41-0', '4-{[(2-Bromophenyl)methyl](methyl)amino}oxolan-3-ol', and related structural descriptors. No quantitative bioactivity records were retrieved. View Source
- [2] Kuujia. Cas no 2227807-36-3 (rac-(3R,4S)-4-(3-bromophenyl)oxolan-3-ol) referencing WO2024/078921. https://www.kuujia.com/cas-2227807-36-3.html (accessed 2026-04-29). View Source
